molecular formula C4H2ClNO4S2 B3056252 5-Nitrothiophene-3-sulfonyl chloride CAS No. 69824-57-3

5-Nitrothiophene-3-sulfonyl chloride

Cat. No. B3056252
CAS RN: 69824-57-3
M. Wt: 227.6 g/mol
InChI Key: FLUCEXVDXIPPFI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 5-Nitrothiophene-3-sulfonyl chloride is 1S/C5H4ClNO4S2/c1-3-2-4 (13 (6,10)11)5 (12-3)7 (8)9/h2H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Nitrothiophene-3-sulfonyl chloride, such as its density, melting point, and boiling point, are not provided in the search results . For detailed information, one would need to refer to its Material Safety Data Sheet (MSDS) or other specialized chemical databases.

Scientific Research Applications

  • Synthesis and Evaluation as Radiosensitizers and Bioreductively Activated Cytotoxins :5-Nitrothiophene-3-sulfonyl chloride derivatives have been synthesized and evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds, particularly those with strong tertiary amine bases or oxiranes in the side chain, showed potent radiosensitizing abilities in hypoxic mammalian cells. However, systemic toxicity limited their higher-dose administration in vivo studies (Threadgill et al., 1991).

  • Antitumour Agents Labeling :5-Nitrothiophene-3-sulfonyl chloride analogs have been used in the synthesis of [15N]-nitrothiophene-carboxamides, which are of interest as antitumor agents. This synthesis utilizes [15N]-nitric acid for isotopic labeling, demonstrating the compound's utility in creating labeled compounds for medical research (Shinkwin & Threadgill, 1996).

  • Heterocyclic Compound Reactions :The reactions of 5-chloro-2-thiophenesulfonyl chloride, a related compound, have been studied, leading to various sulfonamides and sulfonyl azides. These reactions demonstrate the chemical versatility of thiophene sulfonyl chlorides in producing a range of derivatives for potential use in diverse chemical and pharmaceutical applications (Obafemi, 1982).

  • Synthesis of Water-Soluble Protein Reagents :Derivatives of 5-nitrothiophene-3-sulfonyl chloride have been used to create water-soluble reagents for protein modification. These reagents selectively modify amino acids like tryptophan and cysteine in aqueous solutions, highlighting their importance in protein chemistry and biochemical research (Horton & Tucker, 1970).

  • Synthesis of Antimycobacterial Agents :5-Nitrothiophene-3-sulfonyl chloride derivatives have been synthesized and evaluated for their antimycobacterial activity, particularly against Mycobacterium tuberculosis. This research illustrates the compound's potential use in developing new treatments for tuberculosis (Foroumadi et al., 2006).

properties

IUPAC Name

5-nitrothiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO4S2/c5-12(9,10)3-1-4(6(7)8)11-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUCEXVDXIPPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499597
Record name 5-Nitrothiophene-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrothiophene-3-sulfonyl chloride

CAS RN

69824-57-3
Record name 5-Nitrothiophene-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitrothiophene-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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